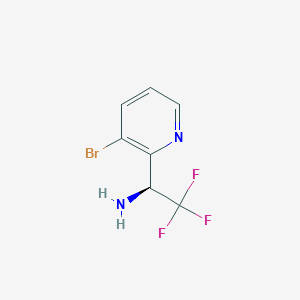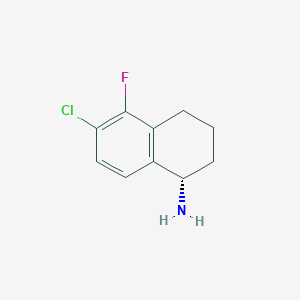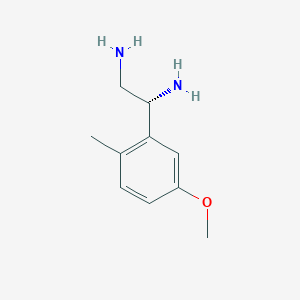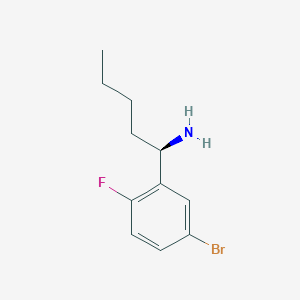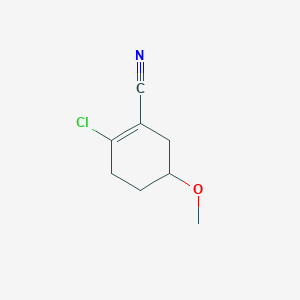
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is an organic compound with a unique structure that includes a chloro group, a methoxy group, and a nitrile group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile typically involves the chlorination of 5-methoxycyclohex-1-ene-1-carbonitrile. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 2-amino-5-methoxycyclohex-1-ene-1-carbonitrile.
Oxidation: Formation of 2-chloro-5-methoxycyclohex-1-ene-1-carboxaldehyde.
Reduction: Formation of 2-chloro-5-methoxycyclohex-1-ene-1-amine.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules, influencing pathways such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde: Contains a hydroxymethylene group and a carboxaldehyde group.
Methyl cyclohex-2-ene-1-carboxylate: Contains a carboxylate ester group.
These compounds share structural similarities but differ in their functional groups, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-chloro-5-methoxycyclohexene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h7H,2-4H2,1H3 |
Clave InChI |
YMRKQNYFXZILOY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(=C(C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


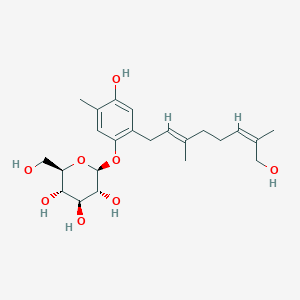
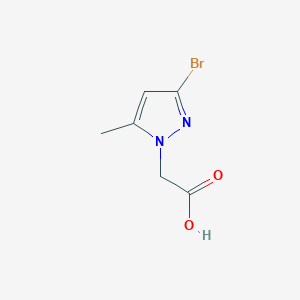
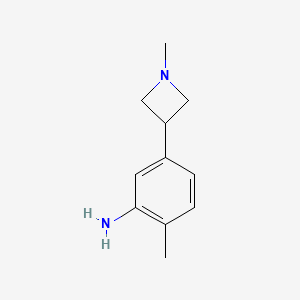
![3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hcl](/img/structure/B13040278.png)
![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)

![cis-Tert-butyl 4-benzylhexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate hcl](/img/structure/B13040291.png)

![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13040295.png)

